molecular formula C18H13N3O3S3 B2420005 methyl 4-{[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]carbamoyl}benzoate CAS No. 361173-21-9

methyl 4-{[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]carbamoyl}benzoate

Cat. No.: B2420005
CAS No.: 361173-21-9
M. Wt: 415.5
InChI Key: NBKAMSFEVSGBBB-UHFFFAOYSA-N
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Description

methyl 4-{[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]carbamoyl}benzoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with fused thiazole and benzothiazole rings, which are known for their significant biological activities

Properties

IUPAC Name

methyl 4-[(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S3/c1-24-16(23)10-5-3-9(4-6-10)15(22)21-17-19-11-7-8-12-14(13(11)26-17)27-18(20-12)25-2/h3-8H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKAMSFEVSGBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]carbamoyl}benzoate typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole and benzothiazole rings followed by their fusion. The process often starts with the preparation of intermediate compounds such as 2-aminothiazole and 2-aminobenzothiazole, which are then subjected to cyclization reactions under specific conditions to form the fused heterocyclic structure. The final step involves the esterification of the carboxyl group with methanol to yield the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

methyl 4-{[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]carbamoyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The methyl sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl sulfanyl group yields sulfoxides or sulfones, while reduction of nitro groups results in amines.

Scientific Research Applications

methyl 4-{[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]carbamoyl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-{[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]carbamoyl}benzoate involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of topoisomerase I, stabilizing the enzyme-DNA complex and preventing DNA replication. This leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 4-{[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]carbamoyl}benzoate is unique due to its specific combination of thiazole and benzothiazole rings, which confer distinct biological activities. Its ability to inhibit topoisomerase I sets it apart from other similar compounds, making it a promising candidate for further research in medicinal chemistry.

Biological Activity

Methyl 4-{[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]carbamoyl}benzoate is a complex organic compound characterized by its unique multi-ring structure and the presence of sulfur atoms. This compound has gained attention in recent years for its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₈H₁₉N₃O₂S₃
  • Molecular Weight : 421.55 g/mol
  • IUPAC Name : this compound

Antioxidant Properties

Research indicates that compounds with sulfur-containing moieties often exhibit significant antioxidant properties. This compound has shown potential in scavenging free radicals and reducing oxidative stress in cellular models .

Antimicrobial Activity

Several studies have explored the antimicrobial properties of similar compounds containing sulfur and nitrogen functionalities. Preliminary data suggest that this compound exhibits inhibitory effects against various bacterial strains .

Cytotoxic Effects

In vitro studies have indicated that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through the modulation of signaling pathways associated with cell survival .

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in oxidative stress and inflammation.
  • Receptor Modulation : It can potentially modulate receptors related to immune responses.
  • Covalent Bond Formation : The sulfur atoms in the structure can form covalent bonds with thiol groups in proteins, influencing various biological processes.

Case Studies and Research Findings

Case Study 1: Antioxidant Activity

A recent study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in radical species compared to control samples .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties against Gram-positive and Gram-negative bacteria, the compound demonstrated notable inhibition zones in agar diffusion tests .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and key intermediates for preparing methyl 4-{[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]carbamoyl}benzoate?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of thiazole precursors, carbamoylation of benzoate derivatives, and functionalization of the dithia-diazatricyclo framework. Key intermediates include chlorinated benzamide derivatives (e.g., 4-chloro-N-{...}benzamide) and thiol-containing tricyclic cores. Reaction conditions (e.g., temperature, solvent polarity, and catalysts) must be optimized to avoid side reactions, such as over-oxidation of sulfur groups .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, particularly for distinguishing methylsulfanyl and carbamoyl groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (383.44 g/mol) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and carbamate (N–H, ~3300 cm⁻¹) functional groups .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Based on structurally similar compounds, this derivative may exhibit acute toxicity (Category 4 for oral/dermal/inhalation exposure per EU-GHS). Use fume hoods, nitrile gloves, and eye protection. Store in airtight containers under inert gas (e.g., N₂) to prevent oxidation of sulfur moieties. Emergency protocols should include immediate decontamination with water and medical consultation .

Advanced Research Questions

Q. How can reaction conditions be optimized to selectively synthesize sulfoxide or sulfone derivatives from the methylsulfanyl group?

  • Methodological Answer : Controlled oxidation using H₂O₂ (30% v/v in acetic acid, 0–5°C) selectively yields sulfoxides, while stronger oxidants like KMnO₄ (in acidic conditions) produce sulfones. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS to terminate at the desired oxidation state. Computational modeling (e.g., DFT) predicts electron density at sulfur atoms to guide reagent selection .

Q. What computational strategies (e.g., DFT, molecular docking) are effective for studying the compound’s electronic structure and bioactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox activity, particularly for sulfur-rich regions.
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzyme active sites). Parameterize force fields to account for sulfur’s polarizability.
  • MD Simulations : Analyze stability of the tricyclic core in aqueous vs. lipid environments to predict membrane permeability .

Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

  • Methodological Answer :

  • Dose-Response Studies : Perform IC₅₀ assays across multiple concentrations to differentiate specific inhibition from nonspecific toxicity.
  • Off-Target Screening : Use kinase panels or proteome-wide profiling to identify unintended interactions.
  • Structural Analog Comparisons : Test derivatives lacking the methylsulfanyl group to isolate the contribution of sulfur to bioactivity .

Q. What challenges arise in resolving the crystal structure of this compound via X-ray crystallography?

  • Methodological Answer : The fused tricyclic system may lead to disorder in crystal packing. Strategies include:

  • Cocrystallization : Use bulky coformers (e.g., phosphotungstic acid) to stabilize lattice arrangements.
  • Low-Temperature Data Collection : Reduce thermal motion (e.g., 100 K) to improve resolution (<1.0 Å).
  • Twinned Crystal Analysis : Apply software like TWINABS to deconvolute overlapping reflections .

Q. How should bioactivity assays be designed to evaluate this compound’s potential as a protein-binding probe?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding kinetics (ka/kd).
  • Fluorescence Polarization : Label the compound with FITC or Cy3 to monitor competitive displacement in solution.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding modes .

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